Cas no 4147-58-4 ((GS 11355) N2-Ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11355))

(GS 11355) N2-Ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11355) structure
4147-58-4 structure
Product Name:(GS 11355) N2-Ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11355)
CAS No:4147-58-4
MF:C6H11N5S
MW:185.250038385391
CID:1079728
PubChem ID:603744
Update Time:2025-04-20

(GS 11355) N2-Ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11355) Chemical and Physical Properties

Names and Identifiers

    • (GS 11355) N2-Ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11355)
    • 2-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
    • N2-ETHYL-6-(METHYLTHIO)-1,3,5-TRIAZINE-2,4-DIAMINE (GS 11355)
    • 1,3,5-triazine-2,4-diamine, N~2~-ethyl-6-(methylthio)-
    • N-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2,4-diamin
    • N-Ethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine
    • N-éthyl-6-(méthylsulfanyl)-1,3,5-triazine-2,4-diamine
    • GSC82EM532
    • 2-METHYLTHIO-4-AMINO-6-ETHYLAMINO-S-TRIAZINE
    • 1,3,5-Triazine-2,4-diamine, N-ethyl-6-(methylthio)-
    • UNII-GSC82EM532
    • 1,3,5-TRIAZINE-2,4-DIAMINE, N2-ETHYL-6-(METHYLTHIO)-
    • SCHEMBL6056984
    • 1,3,5-Triazine, 2-amino-4-ethylamino-6-methylthio-
    • N2-Ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
    • DTXSID90194366
    • CMKCJDAIKRRBDY-UHFFFAOYSA-N
    • Deisopropylametryne
    • 4147-58-4
    • GS 11355
    • NS00116217
    • Inchi: 1S/C6H11N5S/c1-3-8-5-9-4(7)10-6(11-5)12-2/h3H2,1-2H3,(H3,7,8,9,10,11)
    • InChI Key: CMKCJDAIKRRBDY-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC(N)=NC(=N1)NCC

Computed Properties

  • Exact Mass: 185.07373
  • Monoisotopic Mass: 185.07351655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • PSA: 76.72
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